molecular formula C19H28N6O B2949593 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine CAS No. 2201778-14-3

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine

货号: B2949593
CAS 编号: 2201778-14-3
分子量: 356.474
InChI 键: WRMMWEUQVRJNLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (CAS: 2198573-05-4, molecular formula: C₁₈H₂₂N₈O) is a triazolopyridazine derivative featuring a cyclobutyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core and an azetidine ring functionalized with N-methyl and oxan-4-ylmethyl groups.

属性

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-23(11-14-7-9-26-10-8-14)16-12-24(13-16)18-6-5-17-20-21-19(25(17)22-18)15-3-2-4-15/h5-6,14-16H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMWEUQVRJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and kinase modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety, an azetidine ring, and an oxan moiety. The structural formula can be represented as follows:

C15H20N6O\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to the one have shown promising results in inhibiting c-Met kinase activity, a critical target in cancer therapy. The compound 12e , a derivative in the same family, exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values were reported as follows:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has potent anticancer activity and could serve as a lead for further development .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Triazolo-pyridazines have been shown to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxicity of various triazolo-pyridazine derivatives found that compounds with specific substitutions exhibited enhanced activity against cancer cells. For example, compound 4q demonstrated an IC50 value as low as 0.008 μM against A549 cells, highlighting the importance of structural modifications .
  • C-Met Kinase Inhibition : Another study focused on the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase demonstrated that certain compounds achieved comparable efficacy to established inhibitors like Foretinib . This suggests that similar derivatives could be explored for therapeutic applications in cancers characterized by c-Met overexpression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

Triazolopyridazine derivatives share a common heterocyclic core but differ in substituents, significantly altering physicochemical and biological properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Cyclobutyl, azetidin-3-amine with N-methyl and oxan-4-ylmethyl C₁₈H₂₂N₈O 366.4 Enhanced solubility (oxan moiety), potential CNS penetration (azetidine)
N-Methyl-3-(3-Methyltriazolo[4,3-b]Pyridazin-6-yl)Aniline 3-Methyl, N-methylaniline C₁₄H₁₄N₆ 266.3 Lower polarity, reduced solubility; simpler synthesis
N-(4-Chlorophenethyl)-6-Methyltriazolo[4,3-b]Pyridazin-8-Amine 6-Methyl, 4-chlorophenethyl C₁₄H₁₅ClN₆ 302.8 Halogenated aryl group; increased lipophilicity
N-Cyclopentyl-3-Methyltriazolo[4,3-b]Pyridazin-6-Amine 3-Methyl, cyclopentylamine C₁₁H₁₅N₅ 217.3 Compact structure; limited steric hindrance

Key Observations :

  • Cycloalkyl vs. Aryl Substituents: The target compound’s 3-cyclobutyl group (vs.
  • Azetidine vs. Aniline/Arylalkylamines : The azetidine ring in the target compound offers a smaller, more rigid scaffold than aniline or phenethyl groups, favoring metabolic stability and CNS penetration .
  • Oxan-4-ylmethyl Group : This tetrahydropyran-derived substituent enhances solubility compared to purely hydrophobic groups (e.g., chlorophenethyl in ), critical for oral bioavailability .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing this triazolopyridazine-azetidine hybrid compound?

  • Methodology: The synthesis typically involves coupling reactions between triazolopyridazine precursors and azetidine derivatives. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) or Buchwald-Hartwig amination can be employed to introduce the azetidine moiety. Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) and characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical steps. A reported yield of 17.9% for a structurally similar compound highlights the need for optimization in solvent choice (e.g., DMSO) and base selection (e.g., cesium carbonate) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology:

  • 1H NMR^1 \text{H NMR}: Analyze proton environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm, azetidine N-methyl groups at δ 2.2–2.8 ppm).
  • 13C NMR^{13} \text{C NMR}: Identify carbons in heterocyclic systems (e.g., triazolopyridazine carbons at 140–160 ppm).
  • HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm.
    Cross-referencing with analogous compounds in patent literature is advised to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats.
  • Storage: Tightly sealed containers in dry, ventilated areas; avoid exposure to humidity or electrostatic discharge.
  • Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent drainage contamination .

Advanced Research Questions

Q. How can computational chemistry accelerate the optimization of reaction conditions for this compound?

  • Methodology:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy barriers.
  • Machine Learning: Train models on existing reaction datasets (e.g., solvent/base combinations) to prioritize high-yield conditions.
  • Feedback Loops: Integrate experimental results (e.g., failed reactions) to refine computational models iteratively .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Methodology:

  • Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)2_2, CuBr) with ligands like Xantphos to enhance coupling efficiency.
  • Base Optimization: Compare polar aprotic solvents (e.g., 3-picoline vs. 3,5-lutidine) to stabilize intermediates.
  • Temperature Gradients: Evaluate reaction rates at 35°C vs. 80°C to balance kinetic control and decomposition risks .

Q. How can researchers mitigate instability of the N-methyl-azetidine group under acidic conditions?

  • Methodology:

  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during synthesis.
  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) using buffers like ammonium acetate.
  • Real-Time Monitoring: Use in-situ FTIR or LC-MS to detect degradation byproducts .

Q. How should contradictory spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) be resolved?

  • Methodology:

  • Variable-Temperature NMR: Perform experiments at 25°C and −40°C to assess dynamic effects (e.g., hindered rotation).
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Crystallography: Grow single crystals for X-ray diffraction to confirm bond connectivity .

Q. What role do substituents (e.g., cyclobutyl, oxane) play in modulating the compound’s reactivity?

  • Methodology:

  • Steric Effects: Cyclobutyl groups increase steric hindrance, slowing undesired side reactions (e.g., dimerization).
  • Electronic Effects: Oxane’s ether oxygen donates electron density, enhancing nucleophilicity at the azetidine nitrogen.
  • Comparative Studies: Synthesize analogs with cyclohexyl or tetrahydropyranyl groups to isolate substituent contributions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。